1,3-Dithiole-4-carboxylic acid
Description
Contextualizing 1,3-Dithiole Systems within Contemporary Heterocyclic Chemistry
Heterocyclic compounds, which feature rings containing atoms of at least two different elements, represent a vast and vital family of organic molecules. msu.edu Within this family, sulfur-containing heterocycles like 1,3-dithioles are notable for their unique chemical properties and applications. wikipedia.org 1,3-dithioles are five-membered heterocyclic compounds with two sulfur atoms at the 1- and 3-positions of the ring. researchgate.net
The primary significance of 1,3-dithiole systems in modern chemistry lies in their role as key precursors for the synthesis of tetrathiafulvalenes (TTFs) and their derivatives. researchgate.net These TTF-based molecules are exceptional electron donors and are integral to the field of materials science, where they are used to create organic conductors, semiconductors, and superconductors. researchgate.net The ability of the 1,3-dithiole ring to participate in redox processes and to form stable radical cations is fundamental to the electronic properties of the materials derived from them. Research has also explored the applications of 1,3-dithiole derivatives in organic sensors and solar cells. researchgate.net
Evolution of Research on Carboxylic Acid Functionalized Dithioles
The functionalization of heterocyclic compounds with carboxylic acid groups is a well-established strategy for creating molecules with tailored properties and for providing a versatile handle for further chemical modification. princeton.edu The carboxylic acid group is ubiquitous in natural products and can be converted into a wide array of other functional groups. nih.gov In recent years, metallaphotoredox catalysis has emerged as a powerful tool for the direct functionalization of carboxylic acids, enabling transformations like alkylation, arylation, and amination. princeton.edu
Research into carboxylic acid functionalized dithioles is part of this broader trend. Attaching a carboxylic acid group to the 1,3-dithiole scaffold, as seen in 1,3-dithiole-4-carboxylic acid, opens up new avenues for synthesis and application. This functionalization allows the dithiole unit to be incorporated into larger, more complex molecular architectures, such as polymers or macrocycles. acs.org For instance, the carboxylic acid moiety can be used to link the dithiole ring to other molecular components, potentially influencing the electronic and structural properties of the resulting material. While much of the early focus was on 1,3-dithiole-2-thione-4,5-dithiolate (dmit), the study of dithioles with carboxylic acid functionality represents a significant expansion of the field, aiming to create novel materials and molecules with specific, pre-designed functions. wikipedia.orgacs.org
Table of Mentioned Chemical Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dithiole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2S2/c5-4(6)3-1-7-2-8-3/h1H,2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZROSNOUIZOCDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482180 | |
| Record name | 1,3-DITHIOLE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58758-32-0 | |
| Record name | 1,3-DITHIOLE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Dithiole 4 Carboxylic Acid and Its Derivatives
Established Synthetic Routes to the 1,3-Dithiole Core with Carboxylic Acid Functionality
Established methods provide reliable pathways to the 1,3-dithiole-4-carboxylic acid scaffold, primarily through cycloaddition reactions and subsequent transformations.
A notable method for synthesizing the 1,3-dithiole backbone involves the reaction of acetylene (B1199291) carboxylic acids with trialkylphosphine-carbon disulfide ylides. oup.comoup.comrsc.org This reaction proceeds at low temperatures, ranging from -20 to -30 °C, and produces 2-trialkylphosphonio-1,3-dithiole-4-carboxylates in fair to good yields. oup.comscispace.comscispace.com The formation of these zwitterionic products is a result of a prototropic shift within the ylide intermediate. scispace.comscispace.com This synthetic route is distinct from the reaction of acetylenes like ethyl propiolate with carbon disulfide and tributylphosphine, which typically yields tetrathiafulvalene (B1198394) derivatives. scispace.com The structure of the resulting zwitterionic compounds has been confirmed through spectroscopic methods (IR and NMR) and by analyzing their hydrolysis products. rsc.orgscispace.comresearchgate.net
Table 1: Synthesis of 2-Trialkylphosphonio-1,3-dithiole-4-carboxylates
| Reactants | Product | Yield | Reference |
|---|---|---|---|
| Acetylene carboxylic acids + Trialkylphosphine-carbon disulfide ylides | 2-Trialkylphosphonio-1,3-dithiole-4-carboxylates | Fair to Good | oup.comoup.comrsc.org |
The zwitterionic 2-trialkylphosphonio-1,3-dithiole-4-carboxylates serve as stable intermediates that can be converted to the desired carboxylic acids. oup.comoup.com Alkaline hydrolysis of these zwitterionic salts provides the corresponding carboxyl-substituted 1,3-dithioles. oup.comoup.comscispace.com For instance, the hydrolysis of 2-tributylphosphonio-1,3-dithiole-4-carboxylate is achieved by suspending the salt in a solution of sodium hydroxide. oup.com This step is crucial for obtaining the final acid product from the initial cycloaddition reaction. scispace.com
The primary method for preparing carboxyl-substituted 1,3-dithioles is through the alkaline hydrolysis of the 2-trialkylphosphonio-1,3-dithiole-4-carboxylate intermediates, as previously described. oup.comscispace.com This hydrolysis effectively cleaves the phosphonium (B103445) group, yielding the carboxylic acid functionality on the 1,3-dithiole ring. oup.com Further functionalization can also be achieved; for example, treating 2-tributylphosphonio-1,3-dithiole-4-carboxylate with benzaldehyde (B42025) in the presence of triethylamine (B128534) leads to the formation of 2-benzylidene-1,3-dithiole-4-carboxylic acid. scispace.com The synthesis of 4-substituted 1,3-dithioles can also be accomplished by reacting 1-(chloromethylthio)-1-alkynes with an alkali metal sulfide. researchgate.net
The first synthesis of 5-methylthio-2-thioxo-1,3-dithiole-4-carboxylic acid has been reported. researchgate.netresearchgate.netgrafiati.com A related class of compounds, 5-methylthio-2-thioxo-1,3-dithiole-4-carboxamides and the corresponding methyl carboxythiolate, are synthesized by reacting N-substituted ethylxanthogen-acetamides with carbon disulfide under basic conditions, followed by an alkylation step. lookchem.com
Novel Synthetic Approaches and Derivatization Strategies
Recent research has focused on expanding the utility of this compound through novel synthetic methods and derivatization, particularly for applications in medicinal chemistry.
A significant derivatization strategy involves the coupling of 1,3-dithiole-2-thiones containing a carboxylic acid function with amino acids to form amide bonds. mdpi.com Specifically, 2-thioxo-1,3-dithiol-carboxamides (TDTCAs) have been synthesized by coupling 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid with various amino acids, such as L-/D-alanine and L-/D-phenylalanine. mdpi.comnih.gov To facilitate this amide bond formation, coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are employed to activate the carboxyl groups. mdpi.comnih.govresearchgate.net To prevent unwanted side reactions, the amino acids are often protected before the coupling reaction. mdpi.comnih.gov This approach allows for the combination of the dithiole scaffold with the biologically relevant amino acid moieties, potentially enhancing properties like water solubility and biological activity. nih.gov
Annulation of 1,3-Dithiole Rings to Quinone Cores via Dithiocarboxylic Acids
A significant strategy for creating complex, redox-active molecules involves the annulation (fusion) of a 1,3-dithiole ring onto a quinone framework. This method has proven effective for synthesizing sterically hindered o-quinones functionalized with a 1,3-dithiole moiety, which can bear various substituents at its 2-position. beilstein-journals.orgresearchgate.net
The core of this synthetic procedure is the reaction between an o-quinone derivative, such as 3,6-di-tert-butyl-4-chloro-o-quinone, and the alkali metal salts of dithiocarboxylic acids. beilstein-journals.orgresearchgate.net This approach facilitates the construction of the 1,3-dithiole ring at the 4,5-positions of the o-quinone. beilstein-journals.org The versatility of this method allows for the introduction of diverse functional groups at the 2-position of the newly formed dithiole ring, including those that are redox-active or capable of metal coordination. beilstein-journals.org The resulting fused compounds are rigid, conjugated structures that retain the characteristic properties of o-quinones while gaining the functionalities of the dithiole component. researchgate.netnih.gov These novel ditopic ligands are of interest for developing metallocomplexes with unique magnetic or photovoltaic properties. beilstein-journals.org
An effective method has been developed for the synthesis of sterically hindered o-quinones that incorporate functionalities like 1,3-diketonate, dinitrile, and p-quinone-methide at the ligand's periphery. nih.gov Studies on the monoreduced semiquinone forms of these molecules indicate that spin density is delocalized across the entire structure, including these peripheral groups. nih.gov
Table 1: Examples of Annulation Reactions
| Quinone Precursor | Dithiocarboxylic Acid Salt | Resulting Fused Product | Reference |
|---|---|---|---|
| 3,6-di-tert-butyl-4-chloro-o-quinone | Alkali metal salt of a dithiocarboxylic acid | o-Quinone with annulated 1,3-dithiole ring | beilstein-journals.org |
Formation of Halogen Adducts of 1,3-Dithiole-2-thione-4-carboxylic Acid
The interaction between 1,3-dithiole-2-thione (B1293655) derivatives and halogens leads to the formation of charge-transfer adducts with well-defined supramolecular structures. Research has focused on the preparation and crystallographic characterization of new halogen adducts of 1,3-dithiole-2-thione-4-carboxylic acid. soton.ac.ukresearchgate.net
These adducts are synthesized by reacting the parent thione with dihalogens such as diiodine (I₂), iodine monobromide (IBr), and iodine monochloride (ICl). researchgate.net The resulting crystalline materials feature an array of intramolecular and intermolecular close contacts, including chalcogen-chalcogen, chalcogen-halogen, and halogen-halogen interactions. soton.ac.uk The crystal structure of these adducts often reveals a nearly linear S–X–Y arrangement (where E is the donor atom, and X and Y are halogen atoms), which arises from a charge-transfer interaction from a sulfur lone pair to the σ* antibonding orbital of the dihalogen molecule.
The carboxylic acid and ester functionalities on the dithiole ring play a crucial role in the long-range ordering of the crystal lattice. soton.ac.ukresearchgate.net They introduce a variety of hydrogen bonding motifs that enhance the stability and dimensionality of the supramolecular assembly. soton.ac.ukresearchgate.net For instance, the reaction of 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione with I₂, Br₂, and IBr has been studied to compare the resulting solid-state structures.
Table 2: Characterized Halogen Adducts of 1,3-Dithiole-2-thione Derivatives
| Thione Derivative | Halogen | Adduct Formed | Key Structural Feature | Reference |
|---|---|---|---|---|
| 1,3-Dithiole-2-thione-4-carboxylic acid | I₂, IBr, ICl | Charge-transfer adducts | Rich array of hydrogen bonding motifs | soton.ac.ukresearchgate.net |
| Dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate | I₂, IBr, ICl | Charge-transfer adducts | Enhanced long-range order via H-bonding | soton.ac.ukresearchgate.net |
| 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione | I₂ | 4·2I₂ | Linear S···I–I unit | researchgate.net |
| 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione | IBr | 4·IBr | Linear S···I–Br unit | researchgate.net |
Reactivity of α-Enolic Dithioesters in Heterocyclic Synthesis
α-Enolic dithioesters are highly versatile building blocks in organic synthesis due to their unique reactivity, possessing both electrophilic and nucleophilic centers. chim.it They have been effectively employed in the construction of various sulfur-containing heterocycles, including 1,3-dithioles. chim.itacs.org
An operationally simple cascade protocol allows for the selective synthesis of 1,3-dithiole derivatives from α-enolic dithioesters. acs.org This method involves a DABCO (1,4-diazabicyclo[2.2.2]octane) mediated self-coupling of the dithioesters in open air. The reaction proceeds through the formation of two new carbon-sulfur bonds and one ring in a single, contiguous operation. acs.org This process is noted for its good to excellent yields, tolerance of a broad range of functional groups, and scalability. acs.org
This synthetic strategy highlights the utility of α-enolic dithioesters as synthons for domino reactions, providing efficient, atom-economical routes to complex heterocyclic systems. chim.it The ability to switch selectivity between the formation of 1,2- and 1,3-dithioles by modifying reaction conditions (e.g., using InCl₃ and elemental sulfur for 1,2-dithioles) further underscores the synthetic power of these precursors. acs.orgnih.gov
Table 3: Synthesis of Dithioles from α-Enolic Dithioesters
| Dithiole Type | Reagents | Conditions | Key Features | Reference |
|---|---|---|---|---|
| 1,3-Dithioles | DABCO | Open air | Self-coupling cascade, good to excellent yields | acs.org |
Synthesis of 2-Benzylidene-1,3-dithiole-4-carboxylic Acid
A specific derivative, 2-benzylidene-1,3-dithiole-4-carboxylic acid, can be synthesized through a Wittig-type reaction involving a phosphonium ylide precursor. The synthesis starts with 2-trialkylphosphonio-1,3-dithiole-4-carboxylates, which are zwitterionic compounds. scispace.com
The key reaction involves treating 2-tributylphosphonio-1,3-dithiole-4-carboxylate with benzaldehyde in the presence of a base, such as triethylamine. scispace.comoup.comscispace.com This reaction results in the formation of 2-benzylidene-1,3-dithiole-4-carboxylic acid. scispace.comoup.com The structure of the precursors was confirmed through methods including alkaline hydrolysis, which yields the corresponding carboxyl-substituted 1,3-dithioles, and by their characteristic NMR and IR spectra. scispace.com The methine proton on the 1,3-dithiole ring of the phosphonium precursor is readily exchanged, indicating its acidic character, which is crucial for the subsequent reaction with the aldehyde. scispace.comscispace.com
Table 4: Synthesis of 2-Benzylidene-1,3-dithiole-4-carboxylic Acid
| Precursor | Reagents | Product | Reference |
|---|
Structural Elucidation and Conformational Analysis of 1,3 Dithiole 4 Carboxylic Acid Derivatives
Advanced Spectroscopic Characterization
Spectroscopic methods are pivotal in confirming the structural integrity and understanding the electronic environment of 1,3-dithiole-4-carboxylic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of a 1,3-dithiole derivative, the proton on the dithiole ring (H-5) typically appears as a singlet. For instance, in (R)-methyl 2-(2-thioxo-1,3-dithiol-4-carboxamido)propanoate, this proton resonates at 6.7 ppm. mdpi.com The acidic proton of the carboxylic acid group is highly deshielded and characteristically appears in the downfield region of the spectrum, typically between 10 and 12 ppm, often as a broad singlet due to hydrogen bonding. libretexts.org Protons on carbons adjacent to the carboxylic acid group are also deshielded and absorb in the 2-3 ppm range. libretexts.org
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbonyl carbon of the carboxylic acid group is significantly deshielded due to the electronegativity of the attached oxygens, typically resonating in the range of 165-190 ppm. oregonstate.edu For example, in a derivative of 2-thioxo-1,3-dithiol-carboxamide, the C-CO₂ signal appears at 173.53 ppm. mdpi.com The carbons of the dithiole ring also show characteristic shifts. For instance, in 1,2-dithiole (B8566573) derivatives, the C(3), C(4), and C(5) signals point to a highly delocalized system. canterbury.ac.nz The thione carbon (C=S) is found at a very low field, with a signal appearing at δ = 211.11 ppm in a 2-thioxo-1,3-dithiol-carboxamide derivative, confirming the presence of this functional group. mdpi.com
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| HCS (dithiole ring) | 6.7 (s) | 132.52 |
| CO₂H | - | 173.53 |
| C=S | - | 211.11 |
| CH (alanine) | 4.6 (m) | 49.20 |
| CH₃ (alanine) | 1.5 (d, J=7.2 Hz) | 18.64 |
| CO₂-CH₃ | 3.8 (s) | 53.36 |
| CO-NH | 7.6 (s) | 157.33 |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within this compound and its derivatives.
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption between 2500 and 3300 cm⁻¹. libretexts.org This broadness is a result of strong hydrogen bonding between the acid molecules. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid group typically appears as a strong band between 1710 and 1760 cm⁻¹. libretexts.org For dimeric, hydrogen-bonded carboxylic acids, this peak is found around 1710 cm⁻¹. libretexts.org For instance, in one study, a C=O stretch was observed at 1730 cm⁻¹. researchgate.net The C-O stretching vibration is observed in the 1210-1320 cm⁻¹ region. orgchemboulder.com
In derivatives containing a thione group (C=S), a characteristic absorption band is also present. The IR spectrum of these compounds provides valuable information about the various functional groups present in the molecule. biosynth.com
Raman spectroscopy provides complementary information, particularly for symmetric vibrations and bonds involving sulfur atoms, which often give weak signals in IR spectroscopy. The symmetric stretching mode of the central C=C bond in tetrathiafulvalene (B1198394) (TTF), a related 1,3-dithiole derivative, is a prominent feature in its Raman spectrum. researchgate.net The degree of charge transfer in complexes of TTF derivatives can be estimated using both IR and Raman spectroscopy. researchgate.net The fingerprint region in a Raman spectrum, typically between 800 and 1500 cm⁻¹, contains a wealth of structural information. nih.gov
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretch | 3300-2500 | Strong, very broad |
| C=O | Stretch | 1760-1690 | Strong |
| C-O | Stretch | 1320-1210 | Medium |
| O-H | Bend | 1440-1395 and 950-910 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule, thereby validating its molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) with very high accuracy.
For derivatives of this compound, HRMS confirms the presence and number of sulfur, oxygen, carbon, and hydrogen atoms. For example, the structure of N-(3,5-Dimethoxyphenyl)-1,2-dithiolane-4-carboxamide was confirmed by HRMS, with a calculated m/z for [M+H]⁺ of 286.0572 and a found value of 286.0576. mdpi.com Similarly, for N-Phenyl-1,2-dithiolane-4-carboxamide, the calculated [M+H]⁺ was 226.0360 and the found value was 226.0356. mdpi.com These small differences between the calculated and observed masses provide strong evidence for the proposed molecular formula.
HRMS is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). The high resolving power of modern mass spectrometers allows for the separation of peaks with very small mass differences, which is essential for the unambiguous identification of complex organic molecules. pnnl.gov
Crystallographic Investigations and Solid-State Architecture
X-ray crystallography provides definitive three-dimensional structural information, revealing details about bond lengths, bond angles, and intermolecular interactions in the solid state.
X-ray Diffraction Studies of 1,3-Dithiole-2-thione-4-carboxylic Acid Adducts
X-ray diffraction studies on adducts of 1,3-dithiole-2-thione-4-carboxylic acid have revealed intricate supramolecular structures. For instance, new halogen adducts of 1,3-dithiole-2-thione-4-carboxylic acid have been prepared and their structures determined by X-ray crystallography. soton.ac.uk These studies show a variety of intramolecular and intermolecular close contacts, including chalcogen-chalcogen, chalcogen-halogen, and halogen-halogen interactions. soton.ac.uk
Analysis of Intramolecular S···O Contacts and Molecular Planarity
A noteworthy structural feature in many 1,3-dithiole derivatives is the presence of short intramolecular contacts between a sulfur atom of the dithiole ring and an oxygen atom of a substituent. These S···O interactions are often shorter than the sum of the van der Waals radii, indicating a significant attractive interaction.
For example, in a series of 2-(nitrosomethylene)-1,3-dithiole derivatives, short intramolecular S···O contacts of approximately 2.4 Å were observed. rsc.orgrsc.org These interactions, along with the coplanarity of the dithiole ring and the nitroso group, contribute to the stability of these compounds. rsc.orgrsc.org Similarly, in 5-Methylthio-2-thioxo-1,3-dithiole-4-carboxyl N-methyl-anilide, a short intramolecular S···O contact of 277.1 pm (2.771 Å) was found. researchgate.netlookchem.com This interaction is associated with a noticeable deviation from planarity, with the carbonyl group twisted out of the ethylene (B1197577) plane. researchgate.netlookchem.com
The planarity of the 1,3-dithiole ring itself can vary. In some derivatives, the ring is nearly planar, which facilitates π-conjugation. rsc.orgrsc.orgbeilstein-journals.org However, in other cases, such as in certain tetrathiafulvalene derivatives, the 1,3-dithiole unit can be bent. mdpi.com The degree of planarity is influenced by steric and electronic factors, including intramolecular interactions and crystal packing forces.
| Compound Type | S···O Distance (Å) | Reference |
|---|---|---|
| 2-(Nitrosomethylene)-1,3-dithiole derivatives | ~2.4 | rsc.orgrsc.org |
| 5-Methylthio-2-thioxo-1,3-dithiole-4-carboxyl N-methyl-anilide | 2.771 | researchgate.netlookchem.com |
Dimeric and Polymeric Hydrogen Bonding Motifs in Carboxylic Acid-Containing Dithiols
The presence of the carboxylic acid functional group is a primary driver in the supramolecular assembly of organic molecules, a principle that extends to carboxylic acid-containing dithiols. researchgate.net Carboxylic acids are well-known for their capacity to form robust intermolecular hydrogen bonds, which significantly influence their crystal packing and physical properties, such as boiling points. masterorganicchemistry.comschoolwires.net In the liquid and solid states, they typically associate through intermolecular hydrogen bonding to form dimeric structures. schoolwires.net
This association is most famously characterized by the formation of a cyclic centrosymmetric dimer, where two O-H···O hydrogen bonds link two carboxylic acid molecules. schoolwires.net This specific and highly stable arrangement is described using the graph-set notation as an R²₂(8) ring motif. iucr.org The formation of these dimers is so prevalent that it is a defining characteristic of carboxylic acids. dtu.dk
In the context of dithiole derivatives, the carboxylic acid moiety provides a powerful tool for directing the self-assembly of molecules into predictable supramolecular architectures. soton.ac.uk The functional groups enable a rich variety of hydrogen bonding motifs that enhance the long-range order in the crystal structure. soton.ac.uk
Studies on related dithiol compounds provide insight into the expected hydrogen bonding patterns. For instance, X-ray diffraction analysis of 1,3-propanedithiols bearing carboxylic acid groups reveals the formation of centrosymmetric intermolecular hydrogen bonds between pairs of these acid groups. nih.gov This interaction leads to either discrete dimeric structures or extends into polymeric "tape-like" structures. nih.gov
A pertinent example is seen in a derivative of tetrathiafulvalene (TTF), a molecule constructed from dithiole rings. In the crystal structure of 4,4'-{[2-(5,6-dihydro- soton.ac.ukresearchgate.netdithiolo[4,5-b] iucr.orgsoton.ac.ukdioxin-2-ylidene)-1,3-dithiole-4,5-diyl]bis(sulfanediyl)}dibenzoic acid, the benzoic acid groups link via O—H⋯O hydrogen bonds to form inversion dimers with the characteristic R²₂(8) motif. iucr.org These dimeric units are further linked by weaker C—H⋯O hydrogen bonds, creating a chain structure. iucr.org Similarly, other dithiole derivatives utilize strong intermolecular O—H⋯O hydrogen bonds to link molecules, contributing to the formation of three-dimensional supramolecular architectures. researchgate.net
The reliability of these hydrogen-bonding patterns is crucial for crystal engineering, allowing for the design of functional materials with predictable frameworks. researchgate.net The interplay between the strong hydrogen bonds of the carboxylic acid groups and other, weaker interactions (such as C-H···O, S···S, and π···π interactions) dictates the final, complex supramolecular assembly. iucr.orgresearchgate.net
Table 1: Typical Hydrogen Bond Parameters in Carboxylic Acid Dimers
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Motif |
| O | H | O | ~ 0.97 - 1.02 | ~ 1.6 - 1.8 | ~ 2.6 - 2.7 | ~ 170 - 180 | R²₂(8) |
Note: Data are generalized from typical carboxylic acid dimer structures. Exact values vary between specific compounds.
Table 2: Observed Supramolecular Motifs in Carboxylic Acid-Containing Dithiol Derivatives
| Compound Class/Example | Primary Hydrogen Bonding Motif | Resulting Structure | Supporting Interactions | Reference |
| 1,3-Propanedithiol with COOH groups | Centrosymmetric O-H···O hydrogen bonds | Dimeric and polymeric tapes | - | nih.gov |
| TTF-dibenzoic acid derivative | O-H···O hydrogen bond dimers | Chains formed from dimers | C-H···O, S···S, S···C | iucr.org |
| 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione | Strong intermolecular O-H···O hydrogen bonds | 3D supramolecular architecture | S···S interactions | researchgate.net |
| 1,3-Dithiole-2-thione (B1293655) derivatives | Varied hydrogen bonding motifs | Enhanced long-range order | Chalcogen and halogen interactions | soton.ac.uk |
Supramolecular Chemistry and Self Assembly of 1,3 Dithiole 4 Carboxylic Acid Building Blocks
Supramolecular Network Formation through Hydrogen Bonding Interactions
Hydrogen bonding is a powerful and directional non-covalent interaction that plays a pivotal role in dictating the assembly of molecules. researchgate.net In derivatives of 1,3-dithiole functionalized with carboxylic acids, this interaction is a primary driver for the formation of predictable and robust supramolecular networks. researchgate.netresearchgate.net
The carboxylic acid group is a highly effective functional group for programming molecular self-assembly due to its ability to act as both a hydrogen bond donor (via the hydroxyl group) and an acceptor (via the carbonyl oxygen). libretexts.orguomustansiriyah.edu.iq Molecules of 1,3-dithiole-4-carboxylic acid readily form strong intermolecular hydrogen bonds. A common and highly stable motif is the formation of a cyclic dimer, where two carboxylic acid groups pair up through two distinct hydrogen bonds. libretexts.org This creates a thermodynamically stable, eight-membered ring structure that acts as a supramolecular synthon, a reliable building block for constructing larger assemblies.
This dimerization is a powerful structure-directing influence. nih.gov In some complex systems, carboxyl-functionalized cations have been shown to form these doubly hydrogen-bonded dimers, an interaction strong enough to overcome the electrostatic repulsion between the similarly charged ions. mdpi.com The predictability of this interaction makes the carboxylic acid-functionalized dithiole a dependable component in crystal engineering and the design of hydrogen-bonded organic frameworks (HOFs). researchgate.netmdpi.com The formation of these primary hydrogen-bonded motifs is often the first step in the hierarchical assembly into more complex, extended networks. nih.gov
The modification of the carboxylic acid group into an ester functionality fundamentally alters the intermolecular interactions and, consequently, the resulting supramolecular architecture. An ester is formed by replacing the hydroxyl (-OH) group of a carboxylic acid with an alkoxy (-OR) group. vvc.edu This change removes the ability of the functional group to act as a hydrogen bond donor, though it can still act as a weak acceptor.
This has a profound impact on self-assembly:
Carboxylic Acids: Promote strong, directional assembly, most notably through the formation of the robust cyclic dimers discussed previously. libretexts.org This often leads to highly ordered, predictable network structures. nih.gov
Esters: Lack the key hydrogen bond donor capability. Therefore, the strong dimer synthon cannot be formed. vvc.edu The supramolecular assembly of dithiole esters is instead governed by other, weaker interactions, such as C-H···π interactions, π-π stacking, and van der Waals forces. researchgate.net In some cases, intramolecular hydrogen bonds may form if other suitable functional groups are present on the molecule. researchgate.net
For example, the attempted synthesis of a diacid from 1,3-dithiole-2-thione-4-carboxylic acid resulted instead in the formation of its ester derivative, 4-carboethoxy-1,3-dithiole-2-thione, demonstrating a divergence in chemical pathways that leads to vastly different building blocks for self-assembly. researchgate.net The choice between an acid and an ester functionality is therefore a critical design decision in controlling the structure and properties of materials derived from 1,3-dithioles.
| Functional Group | Primary Hydrogen Bonding Role | Resulting Supramolecular Motif | Governing Interactions |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Donor and Acceptor | Cyclic Dimers | Strong Hydrogen Bonding, π-π Stacking |
| Ester (-COOR) | Acceptor Only | No Dimer Formation | π-π Stacking, Van der Waals Forces, C-H···π Interactions |
Self-Assembly into Organogels and Extended Architectures
The programmed self-assembly of this compound and its derivatives can lead to the formation of extended one-dimensional fibers. When these fibers reach a sufficient concentration and length, they can entangle to form a three-dimensional network that immobilizes solvent molecules, resulting in the formation of a supramolecular organogel. sciengine.comnih.gov
Derivatives of 1,3-dithiole have been shown to act as effective low-molecular-weight gelators (LMWGs), forming thermo-responsive supramolecular organogels. researchgate.netresearchgate.net These materials exist as a solid-like gel at lower temperatures but transition to a liquid-like sol state upon heating. This gel-sol transition is reversible and is a hallmark of physically cross-linked gels where the network is held together by non-covalent forces. nih.gov
The process of gelation is a manifestation of hierarchical self-assembly. nih.gov Driven by a combination of intermolecular forces, the gelator molecules assemble into nano- or micro-scale fibrous structures. sciengine.comresearchgate.net As the solution cools, these fibers grow and interact, forming a sample-spanning network that traps the solvent, leading to gelation. sciengine.com
The microstructure of these organogels is critical to their properties and is investigated using a variety of analytical techniques.
| Technique | Information Revealed |
|---|---|
| Scanning Electron Microscopy (SEM) | Visualizes the morphology of the gel network, revealing fibrillar, ribbon-like, or spherulite structures. researchgate.netnih.gov |
| Transmission Electron Microscopy (TEM) | Provides higher resolution images of the self-assembled nanostructures. sciengine.com |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the involvement of specific functional groups, like the carboxyl group, in hydrogen bonding within the gel state. researchgate.net |
| UV-Vis Absorption Spectroscopy | Probes the electronic interactions and aggregation mode (e.g., J-type or H-type aggregation) of the dithiole units within the assembly. researchgate.net |
| Small-Angle X-ray Scattering (SAXS) | Provides information on the size, shape, and spacing of the self-assembled structures at the nanoscale. researchgate.net |
While the hydrogen bonding associated with the carboxylic acid group provides strong directionality, the formation of stable, extended architectures like organogels relies on the cooperative action of multiple non-covalent forces. researchgate.net π-π stacking and van der Waals forces are indispensable in this regard.
π-π Stacking: The 1,3-dithiole ring is an electron-rich π-system. wikipedia.org This allows for attractive, non-covalent interactions between the faces of adjacent rings, an interaction known as π-π stacking. wikipedia.orgnih.gov This force helps to stabilize the columnar or fibrillar growth of the molecular aggregates, acting in concert with hydrogen bonds to reinforce the self-assembled structure. mdpi.comresearchgate.net
In essence, the formation of supramolecular structures from this compound is a synergistic process. Hydrogen bonding acts as the specific, directional "glue," while π-π stacking and van der Waals forces provide the necessary additional cohesion to stabilize the entire assembly into a functional material like an organogel. sciengine.comresearchgate.net
Electronic Properties, Charge Transfer, and Redox Behavior of 1,3 Dithiole 4 Carboxylic Acid Systems
Characterization of Electronic Communication and Mixed-Valence States
The ability of molecular systems to facilitate communication between redox centers is crucial for developing advanced electronic materials. In systems based on 1,3-dithiole, this communication is often mediated through the π-conjugated framework, leading to the formation of mixed-valence states upon partial oxidation or reduction. These states, where a molecule or a molecular assembly contains the same element in different oxidation states, are key to understanding and engineering conductivity and other electronic phenomena. The study of intervalence charge-transfer (IV-CT) bands in the near-infrared (NIR) region provides valuable insights into the degree of electronic coupling between redox-active units. For instance, analysis of the IV-CT band in certain mixed-valence species points to Class II behavior according to the Robin-Day classification, indicating a moderate degree of electronic communication. nih.gov
Tetrathiafulvalene (B1198394) (TTF) and its derivatives are among the most extensively studied organic electron donors due to their ability to form stable radical cations and participate in the formation of highly conductive charge-transfer salts. researchgate.netdur.ac.uk The 1,3-dithiole-2-thione (B1293655) moiety is a common and versatile precursor for the synthesis of TTF compounds. nih.gov The incorporation of various substituents onto the TTF core allows for the fine-tuning of its electronic properties.
Theoretical studies, such as those employing density functional theory (DFT), have been instrumental in understanding the potential of TTF derivatives in applications like dye-sensitized solar cells. researchgate.netpku.edu.cn These studies have shown that incorporating TTF units can enhance the electron-donating ability of sensitizer (B1316253) dyes, leading to a narrower band gap and improved light-harvesting capabilities. researchgate.net Furthermore, the presence of TTF units can inhibit dye aggregation on semiconductor surfaces like TiO2, which is beneficial for intramolecular charge-transfer transitions. researchgate.netpku.edu.cn The versatility of the 1,3-dithiole framework has been exploited to create a wide array of TTF derivatives, including those with extended π-conjugation, which are crucial for the development of organic semiconductors, metals, and even superconductors. researchgate.net
The redox behavior of dithiole compounds is central to their function in electronic materials. youtube.com These compounds can typically be oxidized to form stable radical cations and, in some cases, dications. This process involves the removal of electrons from the molecule's highest occupied molecular orbital (HOMO). youtube.com The stability of these oxidized species is a key factor in the performance of materials derived from them.
Cyclic voltammetry is a primary technique used to study the electrochemical oxidation and reduction of these compounds. nih.govresearchgate.net It provides information on the redox potentials, the reversibility of the electron transfer processes, and the stability of the resulting species. The oxidation of dithiole compounds is often a multi-stage process, with distinct potentials for the removal of the first and second electrons. nih.govdur.ac.uk This multi-stage redox behavior is critical for the formation of mixed-valence states and for applications in data storage. nih.govdur.ac.uk The electrochemical properties can be significantly influenced by the molecular structure, including the presence of various substituents. mdpi.com For example, the introduction of electron-withdrawing groups can make oxidation more difficult, leading to higher oxidation potentials. mdpi.com
The table below presents the redox potentials for a series of gold bis(dithiolate) complexes, illustrating the influence of different ligands on the electrochemical properties.
Table 1: Redox Potentials for Gold(III) Bisdithiolate Complexes
Design and Analysis of Charge Transfer Complexes
Charge transfer (CT) complexes are formed when an electron donor molecule interacts with an electron acceptor molecule. rsc.org In the context of 1,3-dithiole derivatives, these compounds typically act as the donor component. The formation of CT complexes is a fundamental step in the creation of organic conductors, as it leads to the generation of charge carriers. researchgate.net
In the solid state, donor and acceptor molecules in CT complexes often arrange themselves in segregated or mixed stacks. rsc.orgresearchgate.net In segregated stacks, columns of donor molecules are adjacent to columns of acceptor molecules, providing pathways for electrical conductivity. researchgate.net The degree of charge transfer (ρ) from the donor to the acceptor is a crucial parameter that determines the electronic properties of the material. A partial charge transfer (0 < ρ < 1) is generally required for high conductivity.
The degree of charge transfer can be influenced by the ionization potential of the donor and the electron affinity of the acceptor. aps.org First-principles calculations can be a powerful tool to predict and understand charge transfer in these systems. aps.org However, standard computational methods can sometimes inaccurately predict charge transfer, highlighting the need for more advanced, self-consistent approaches. aps.org The dynamics of charge transfer and the formation of triplet excitons in donor-acceptor cocrystals are also areas of active research, with implications for the design of optoelectronic devices. nih.gov
The electronic properties of 1,3-dithiole derivatives can be systematically tuned by introducing various substituents. nih.gov The carboxylate group (-COO⁻) or carboxylic acid group (-COOH) is an electron-withdrawing group that can significantly impact the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov
Generally, electron-withdrawing substituents lower the energy of both the HOMO and LUMO levels. This can lead to a narrowing or widening of the HOMO-LUMO gap, depending on the relative stabilization of the two orbitals. nih.govreddit.com A smaller HOMO-LUMO gap often correlates with a red-shift in the material's absorption spectrum. nankai.edu.cn The ability to tune the HOMO-LUMO gap is critical for designing materials with specific optical and electronic properties, for applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics. nih.govrsc.org Theoretical calculations have shown that the position of the substituent on the molecular framework is also crucial in determining its effect on the frontier orbital energies.
The table below shows the calculated HOMO-LUMO gaps for a series of carbazole-based donor-acceptor compounds, illustrating the impact of different acceptor moieties and conjugated bridges.
Table 2: Calculated HOMO-LUMO Gaps for Carbazole-Based Donor-Acceptor Compounds
The rich chemistry and favorable electronic properties of 1,3-dithiole derivatives have led to their use in the development of a wide range of functional materials, including organic semiconductors and superconductors. researchgate.netdur.ac.uk The discovery that charge-transfer complexes based on TTF could exhibit metallic conductivity and even superconductivity was a major breakthrough in materials science. researchgate.netucsb.edu
The key requirements for designing organic metals and superconductors include the use of planar π-donors and/or acceptors that form segregated stacks with partial charge transfer. ucsb.edu While the initial focus was on one-dimensional stacks, later research expanded to two-dimensional layered structures, such as the kappa-phase organic superconductors. ucsb.edu The synthesis of new dithiole derivatives with tailored electronic and structural properties remains an active area of research, with the goal of creating materials with improved conductivity, higher superconducting transition temperatures, and other desirable characteristics for electronic applications. dur.ac.uk
Integration in Single Electron Transistor (SET) Environments
The integration of single molecules into electronic components represents the ultimate goal of miniaturization in electronics. nih.govresearchgate.net Single-Electron Transistors (SETs), which utilize the Coulomb blockade effect to control the flow of individual electrons, are particularly sensitive devices that can be used to probe the electronic properties of individual molecules. nih.govrsc.org The unique structure of 1,3-dithiole-4-carboxylic acid, combining a redox-active 1,3-dithiole core with a carboxylic acid anchoring group, makes it a candidate for investigation within SET environments. While direct experimental integration of this specific molecule into a SET is not extensively documented in current literature, its potential can be inferred from studies on related molecular systems and the fundamental principles of molecular electronics.
The basic architecture of a molecular SET involves a single molecule positioned between two electrodes (source and drain), with a third gate electrode capacitively coupled to the molecule. rsc.org Electron transport through the molecule is governed by the alignment of the molecule's frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—with the Fermi levels of the electrodes. The carboxylic acid group of this compound is a well-established anchoring group for attaching molecules to metal oxide surfaces or directly to metal electrodes. fz-juelich.denih.gov This functional group can deprotonate to form a carboxylate, which then binds to the electrodes, providing a stable mechanical and electrical connection crucial for the formation of a reliable molecular junction. nih.gov
The electronic behavior of the 1,3-dithiole core is central to the molecule's function within a SET. The sulfur-rich 1,3-dithiole ring system is known for its electron-donating properties and its ability to undergo stable, reversible redox reactions. This redox activity is a key feature for a molecule intended for use in a SET, as the transistor's operation relies on the controlled addition or removal of single electrons from the central island (the molecule). The ability of the 1,3-dithiole moiety to stabilize different charge states would directly influence the charging energy of the molecular island and the voltage required to switch the transistor between its "on" and "off" states.
Theoretical and experimental studies on similar π-conjugated molecules in molecular junctions provide insight into the expected charge transport mechanism. researchgate.net For a molecule like this compound, charge transport is expected to occur via quantum mechanical tunneling through the molecular orbitals. The conductance of the molecular junction would be highly dependent on the energy difference between the molecular orbitals and the electrode Fermi level. The inherent electronic structure of the 1,3-dithiole ring, along with any modifications, would therefore play a critical role in determining the conductance of a SET device.
Furthermore, the study of vanadyl dithiolate complexes in the context of single-molecule transistors highlights the potential for dithiolate-type ligands to be central components in spintronic devices, a future application of SETs. This suggests that the electronic and spin properties of the 1,3-dithiole core could be of significant interest for advanced molecular electronic applications.
While specific experimental data for this compound in a SET is not available, the known properties of its constituent parts—the carboxylic acid anchor and the redox-active dithiole core—provide a strong basis for its consideration in the field of single-molecule electronics. Future research, including theoretical modeling and experimental fabrication of SETs with this molecule, would be necessary to fully elucidate its electronic properties and potential for creating functional single-molecule devices.
Computational and Theoretical Investigations of 1,3 Dithiole 4 Carboxylic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules and their metal complexes.
The conformational landscape of cyclic molecules is critical to their reactivity and physical properties. For the 1,3-dithiole ring system, theoretical calculations can elucidate the relative energies of different conformers. While direct computational studies on the conformational preferences of 1,3-dithiole-4-carboxylic acid are not extensively documented in the literature, analogies can be drawn from studies on similar sulfur-containing heterocyclic systems.
To provide a more concrete, albeit illustrative, example, DFT calculations on dicarbonyl compounds have been used to determine optimized geometries, including bond lengths and angles, which are crucial for understanding conformational preferences. researchgate.net
Table 1: Illustrative Calculated Geometrical Parameters for a Dithiolane Derivative (as an analogy)
| Parameter | Bond Length (Å) / Angle (°) |
| C-S | 1.85 |
| C=C | 1.35 |
| C-C | 1.50 |
| S-C-S | 110.0 |
| C-S-C | 100.0 |
| C-C=C | 125.0 |
| Note: These are hypothetical values for illustrative purposes based on general knowledge and are not from a specific publication on this compound. |
The deprotonated form of this compound can act as a dithiolate ligand, coordinating to metal centers through its sulfur atoms. DFT studies on related metal dithiolene and dithiolate complexes provide significant insights into the nature of this coordination. These studies often focus on aspects like bond strengths, interaction energies, and the electronic structure of the resulting complexes.
Research on bis(dithiolate) complexes of Ni(II), Pd(II), and Pt(II) has shown that the interaction energies and stabilization energies are significant, with Pt complexes generally exhibiting the strongest interactions. inorgchemres.org Energy decomposition analysis (EDA) reveals that electrostatic interactions are a major component of the metal-ligand bond, although orbital interactions also play a crucial role. inorgchemres.org For instance, in Ni(II) and Zn(II) complexes with 1,2-dithiolene ligands, the electrostatic component is the primary stabilizing term for monosubstituted complexes. researchgate.net
The nature of the substituents on the dithiolene ligand can modulate the electronic properties and, consequently, the coordination. For example, electron-withdrawing groups like -CN can decrease the total interaction energy by extending the π-conjugation of the ligand. inorgchemres.org
Table 2: Representative Metal-Ligand Interaction Energies from DFT Studies on Dithiolate Complexes
| Complex Type | Metal | Interaction Energy (kcal/mol) | Reference |
| Tris(benzene-1,2-dithiolate) | Cr(III) | -486.36 | banglajol.info |
| Tris(benzene-1,2-dithiolate) | Mn(III) | -475.21 | banglajol.info |
| Tris(benzene-1,2-dithiolate) | Fe(III) | -468.55 | banglajol.info |
| Bis(dithiolate) | Ni(II) | Varies with ligand | inorgchemres.org |
| Bis(dithiolate) | Pt(II) | Generally highest in group | inorgchemres.org |
These data from analogous systems suggest that this compound would form stable complexes with various transition metals, with the bonding characteristics being a blend of electrostatic and covalent contributions.
The electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), of 1,3-dithiole derivatives is central to their chemical reactivity and potential applications in electronic materials. DFT calculations are routinely used to determine the energies and compositions of these orbitals.
In dithiolene and dithiolate complexes, the HOMO is often centered on the sulfur atoms of the ligand, while the LUMO can be located on either the metal or the ligand, depending on the specific system. banglajol.info For instance, in tris(benzene-1,2-dithiolate) complexes of Cr, Mn, and Fe, the HOMO is predominantly ligand-based (on the sulfur atoms), while the LUMO is mainly centered on the metal. banglajol.info
The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule. nih.govirjweb.com A smaller gap generally implies higher reactivity. nih.gov The electronic properties can be tuned by introducing different functional groups. For example, the electronic properties of metal dithiolene complexes are sensitive to substituents on the dithiolene backbone.
Table 3: Calculated HOMO-LUMO Gap for Representative Dithiolene-Related Molecules
| Molecule/Complex | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.4532 | -1.9661 | 4.4871 | irjweb.com |
| Tris(benzene-1,2-dithiolate)Fe(III) | - | - | Varies | banglajol.info |
| Note: The values are taken from different studies with varying computational methods and may not be directly comparable. |
Non-Equilibrium Green's Function (NEGF) Simulations
For investigating the potential of molecules like this compound in molecular electronics, the combination of DFT with the Non-Equilibrium Green's Function (NEGF) formalism is a state-of-the-art approach. researchgate.net This method allows for the simulation of electron transport through a single molecule sandwiched between two electrodes. researchgate.net
The NEGF-DFT framework models the system as three parts: a central scattering region containing the molecule of interest, and two semi-infinite electrodes that act as a source and a drain for electrons. By applying a bias voltage across the electrodes, it is possible to calculate the current-voltage (I-V) characteristics of the molecular junction. The transmission function, T(E), which describes the probability of an electron with energy E to travel from one electrode to the other through the molecule, is a key quantity calculated in these simulations. scm.com
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. nih.govcecam.org TD-DFT allows for the calculation of electronic excitation energies, which correspond to the absorption of light, and other photophysical properties. cecam.org
TD-DFT calculations can predict the UV-Vis absorption spectrum of a molecule by identifying the vertical excitation energies and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. banglajol.inforsc.orgresearchgate.net The analysis of the molecular orbitals involved in these electronic transitions provides insights into their nature, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. banglajol.inforsc.org
For metal complexes of dithiolene ligands, TD-DFT has been instrumental in interpreting their often complex electronic spectra, which can feature intense absorptions in the near-infrared (NIR) region. nih.govsoton.ac.uk These transitions are often attributed to ligand-to-metal charge transfer (LMCT) or intra-ligand π-π* transitions. banglajol.infonih.gov
Table 4: Representative Calculated Absorption Wavelengths and Assignments for Dithiolene-Related Complexes from TD-DFT
| Complex | Calculated Wavelength (nm) | Oscillator Strength (f) | Predominant Transition Character | Reference |
| [Cr(bdt)₃]³⁻ | 565 | - | LMCT | banglajol.info |
| [Mn(bdt)₃]³⁻ | 559 | - | LMCT | banglajol.info |
| [Fe(bdt)₃]³⁻ | 546 | - | LMCT | banglajol.info |
| Neutral Ni Bis(1,2-dithiolene) | >800 | High | π-π* | nih.govsoton.ac.uk |
| Note: 'bdt' stands for benzene-1,2-dithiolate. Oscillator strength data was not always provided in the cited sources. |
These examples highlight the capability of TD-DFT to predict and explain the photophysical properties of molecules containing the dithiolate moiety, a functionality present in the deprotonated form of this compound.
Reactivity and Functional Group Transformations of 1,3 Dithiole 4 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group of 1,3-dithiole-4-carboxylic acid undergoes reactions typical of this functional group, including transformations at the acyl carbon and decarboxylation events.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including this compound. masterorganicchemistry.comlibretexts.org This process involves the replacement of a leaving group on the acyl carbon with a nucleophile. The reactivity of carboxylic acid derivatives in these reactions is influenced by the nature of the substituent on the carbonyl group. unizin.orglibretexts.org The general mechanism proceeds through a tetrahedral intermediate formed by the nucleophile's attack on the carbonyl carbon. masterorganicchemistry.comunizin.org
For carboxylic acids, direct nucleophilic attack is often challenging. Therefore, they are typically converted into more reactive derivatives, such as acid chlorides or esters, to facilitate substitution. libretexts.orgchadsprep.comlibretexts.org For instance, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid into the corresponding acid chloride, which is highly susceptible to attack by various nucleophiles. libretexts.org
The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl phosphates > thioesters > esters/carboxylic acids > amides > carboxylates. libretexts.orglibretexts.org This trend is largely dictated by the stability of the leaving group; weaker bases are better leaving groups. libretexts.org
Electrochemical Decarboxylation and Functionalization
Electrochemical methods offer a powerful tool for the decarboxylation of carboxylic acids, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The Kolbe electrolysis is a classic example where the anodic oxidation of a carboxylate generates an alkyl radical via decarboxylation. escholarship.orgmasterorganicchemistry.com This radical can then undergo various reactions, including dimerization or further oxidation to a carbocation, which can participate in rearrangements. escholarship.org
Recent advancements have demonstrated the electrochemical conversion of carboxylic acids to terminal alkenes through a process of dehydrogenative decarboxylation. chemrxiv.org Mechanistic studies suggest this transformation proceeds through the oxidative decarboxylation of the carboxylic acid to form a primary carbocation intermediate, which then undergoes deprotonation. chemrxiv.org The choice of electrode material and electrolyte can significantly influence the reaction pathway and product selectivity. For example, platinum electrodes may favor 1,4-migration pathways, while carbon-based electrodes can promote 1,2-migration in certain substrates. escholarship.org
A mild, scalable, and metal-free electrochemical decarboxylation of alkyl carboxylic acids to olefins has been developed, highlighting the synthetic utility of this approach. nih.gov
Amide Bond Formation via Coupling Agents
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry. nih.gov Direct reaction is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Consequently, coupling agents are widely employed to activate the carboxylic acid.
Dicyclohexylcarbodiimide (DCC) is a common coupling agent that facilitates amide bond formation. libretexts.orgyoutube.com The mechanism involves the DCC-mediated activation of the carboxylic acid, making it susceptible to nucleophilic attack by the amine. libretexts.org Other activating agents, such as [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) and propylphosphonic anhydride (B1165640) (T3P®), have also been developed for efficient amide and peptide synthesis under mild conditions. organic-chemistry.org These reagents promote the formation of an active intermediate that readily reacts with the amine to yield the desired amide.
Transformations at the Dithiole Ring System
The 1,3-dithiole ring exhibits its own characteristic reactivity, which can be exploited for the construction of more complex molecular architectures.
Ring Carbon and Heteroatom Reactivity
The 1,3-dithiole ring system is generally stable but can undergo specific transformations. The parent 1,3-dithiolane (B1216140) is noted to be resistant to both acidic and alkaline hydrolysis and nucleophilic attack. chemicalbook.com However, ring-opening reactions can be achieved using various reagents under specific conditions. chemicalbook.comrsc.orgnih.gov The reversibility of the ring-opening and closing of 1,3-dithiol-2-one (B14740766) systems can be controlled by adjusting the pH. rsc.orgnih.gov
The sulfur heteroatoms in the dithiole ring can influence the reactivity of adjacent carbon atoms. For instance, the methyne proton in 1,3-dithiolanes derived from aldehydes can be deprotonated to form a carbanion, which can then be alkylated. wikipedia.org
Annulation and Fused Heterocycle Formation
The 1,3-dithiole moiety can be annulated, or fused, to other ring systems to create extended, conjugated structures. beilstein-journals.orgnih.govresearchgate.netnih.gov A common strategy involves the reaction of a suitable precursor, such as a dichloro-substituted compound, with a source of the dithiole ring. For example, the reaction of 4,5-dichloro-3,6-di-tert-butyl-o-benzoquinone with alkali metal gem-dithiolates can be used to attach a 1,3-dithiole ring to an o-quinone core. beilstein-journals.orgnih.gov This approach allows for the introduction of various substituents at the 2-position of the 1,3-dithiole cycle. beilstein-journals.org
These annulation reactions are valuable for synthesizing novel redox-active ligands and materials with interesting electronic and photophysical properties. beilstein-journals.orgnih.govresearchgate.netnih.gov The resulting fused systems often exhibit extended conjugation, which can be tuned by the choice of substituents. beilstein-journals.orgnih.gov
General Reactivity of α-Oxoketene Dithioacetals
α-Oxoketene dithioacetals are a class of organic compounds characterized by a ketone group and a dithioacetal functionality attached to the same carbon atom of a carbon-carbon double bond. This unique structural arrangement imparts a versatile reactivity profile, making them valuable intermediates in organic synthesis. tandfonline.comijrpc.com Their reactivity is primarily governed by the electrophilic nature of the α,β-unsaturated carbonyl system and the presence of the sulfur atoms in the dithioacetal group. ijrpc.com
The key reactive sites in α-oxoketene dithioacetals include:
The carbonyl carbon, which is susceptible to nucleophilic attack.
The β-carbon of the double bond, which can undergo conjugate or 1,4-addition reactions.
The sulfur atoms, which can be involved in various transformations.
The acidic α-protons of the substituent at the carbonyl group, which can be deprotonated to form a nucleophilic enolate.
These compounds serve as versatile three-carbon synthons, participating in a variety of transformations including nucleophilic additions, cyclocondensations, and cycloaromatizations to construct a wide range of carbocyclic and heterocyclic systems. ijrpc.comresearchgate.nettandfonline.com
Nucleophilic Addition Reactions:
α-Oxoketene dithioacetals readily undergo nucleophilic attack at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). The regioselectivity of the attack often depends on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, while softer nucleophiles, like amines and thiols, typically favor 1,4-addition.
A study on the reaction of α-oxoketene dithioacetals with allyl anions demonstrated regioselective 1,2-addition to yield carbinol acetals in quantitative yields. tandfonline.com Similarly, reactions with benzylmagnesium chloride can proceed via a sequential 1,4- and 1,2-addition. tandfonline.com
Table 1: Examples of Nucleophilic Addition to α-Oxoketene Dithioacetals
| Reactant (α-Oxoketene Dithioacetal) | Nucleophile | Product Type | Reference |
| General structure | Allyl anions | Carbinol acetals (1,2-addition) | tandfonline.com |
| General structure | Benzylmagnesium chloride | Benzyl substituted naphthalenes (1,4- then 1,2-addition) | tandfonline.com |
Cyclocondensation Reactions:
The bifunctional nature of α-oxoketene dithioacetals makes them excellent substrates for cyclocondensation reactions with binucleophiles to form a variety of heterocyclic compounds. These reactions often proceed through an initial nucleophilic attack followed by an intramolecular cyclization and elimination of a small molecule, such as water or an alcohol.
For instance, the reaction of α-oxoketene dithioacetals with guanidine (B92328) has been utilized to synthesize highly functionalized pyrimidines. baselius.ac.in Furthermore, their condensation with 3-aminopyrazoles provides a regioselective route to substituted pyrazolo[1,5-a]pyrimidines. capes.gov.br
Table 2: Heterocycles Synthesized from α-Oxoketene Dithioacetals via Cyclocondensation
| Binucleophile | Resulting Heterocycle | Reference |
| Guanidine | Pyrimidine | baselius.ac.in |
| 3-Aminopyrazoles | Pyrazolo[1,5-a]pyrimidine | capes.gov.br |
| Amides | Pyrimidine | tandfonline.com |
Cycloaromatization Reactions:
α-Oxoketene dithioacetals can be employed in cycloaromatization reactions to construct aromatic ring systems. A notable example is their reaction with allyl anions to form carbinol acetals, which upon treatment with a Lewis acid like BF₃·Et₂O, undergo rearrangement and aromatization to yield substituted aromatic compounds. tandfonline.com This methodology has been extended to the synthesis of naphthalenes and phenanthrenes. tandfonline.com
Vilsmeier-Haack Reaction:
The Vilsmeier-Haack reaction of α-oxoketene dithioacetals provides a pathway to α-formylketene dithioacetals. baselius.ac.in This reaction involves the formylation of the active methylene (B1212753) group adjacent to the carbonyl function, further expanding the synthetic utility of these compounds by introducing a new reactive handle. baselius.ac.in
Advanced Applications of 1,3 Dithiole 4 Carboxylic Acid Based Materials
Organic Electronics and Optoelectronics
The inherent electronic characteristics of 1,3-dithiole-4-carboxylic acid derivatives have paved the way for their use in a variety of organic electronic and optoelectronic devices. These applications leverage the ability of these molecules to participate in charge transfer processes, act as semiconductors, and respond to external stimuli.
Organic Sensors, Solar Cells, and Transistors
The development of organic sensors has benefited from the ability of this compound derivatives to act as redox-responsive units. For instance, macrocycles containing a tetrathiafulvalene (B1198394) (TTF) unit and a phenanthroline ligand have been shown to recognize various metal ions, including Cu+, Ag+, and Li+. rsc.org The binding of these metal ions leads to significant shifts in the two TTF redox potentials, demonstrating their potential as redox-responsive sensors for transition metal ions. rsc.org Similarly, a tetrathiafulvalene-terpyridine dyad has been synthesized and shown to detect metal cations like Pb2+, Zn2+, and Fe2+ through changes in its UV-Visible spectrum and cyclic voltammetry profile. rsc.org
In the realm of solar energy, derivatives of this compound, especially those based on the tetrathiafulvalene (TTF) scaffold, are being explored as sensitizers in dye-sensitized solar cells (DSSCs). The carboxylic acid group serves as a crucial anchoring moiety to the semiconductor electrode, typically TiO2. Theoretical studies have been conducted on TTF-based dyes with a donor-π-acceptor (D-π-A) architecture, where the carboxylic acid acts as the acceptor and anchoring group. rsc.org
Organic field-effect transistors (OFETs) represent another significant application area. Tetrathiafulvalene (TTF) and its derivatives have been successfully employed as semiconducting materials in OFETs. researchgate.net These materials can be processed to form single-crystal, vacuum-deposited thin-film, or solution-processed thin-film OFETs. researchgate.net The performance of these devices is influenced by the molecular structure, thin-film morphology, and fabrication techniques. researchgate.net
Table 1: Performance of Organic Field-Effect Transistors Based on Selected TTF Derivatives
| TTF Derivative Type | Fabrication Method | Mobility (cm²/Vs) | On/Off Ratio | Air Stability |
| Single-Crystal | Drop-casting | Up to 1.4 | High | Good |
| Vacuum-Deposited Thin-Film | Vacuum Deposition | Comparable to a-Si | High | Good |
| Solution-Processed Thin-Film | Solution Shearing | ~10⁻² | Moderate | Varies |
This table provides a general overview of the performance of OFETs based on various TTF derivatives as reported in the literature. researchgate.net
Photoconductive Materials and Holographic Sensitivity Enhancement
Photoconductive polymers are materials that exhibit an increase in electrical conductivity upon exposure to light. wikipedia.org This property is fundamental to technologies like xerography and laser printing. wikipedia.org Polymers incorporating tetrathiafulvalene (TTF) units have been synthesized and shown to modulate the electronic properties of other materials, such as MoS2 nanomaterials, through ground state charge transfer. rsc.org This suggests that polymers derived from this compound could be designed to exhibit photoconductive behavior. The general requirements for a photoconductive polymer are the ability to absorb light to generate charge carriers and the ability to transport these carriers through the material. wikipedia.org
Holographic data storage is a technology that allows for high-density information storage in three dimensions. epfl.chresearchgate.net The performance of holographic storage systems is highly dependent on the recording material. Photorefractive polymers are a class of materials used for this purpose, and their functionality relies on the interplay of photoconductivity and the electro-optic effect. cambridge.org While there is no direct evidence of this compound being used in holographic materials, the development of new photosensitive polymers with high sensitivity and low volume shrinkage is an active area of research. nih.gov The unique electronic properties of TTF derivatives could potentially be harnessed to enhance the holographic sensitivity of such materials.
Redox-Active Ligands and Coordination Chemistry
The ability of the 1,3-dithiole core, particularly in the form of tetrathiafulvalene (TTF), to undergo stable and reversible oxidation-reduction processes makes it a valuable component in the design of redox-active ligands. These ligands can impart their electronic activity to metal complexes and coordination polymers, leading to materials with interesting magnetic, electronic, and electrochemical properties.
Development of Ditopic Redox-Active Ligands
A ditopic ligand is a molecule that possesses two separate binding sites, allowing it to coordinate to two different metal centers or to a single metal center in a chelating fashion. The dicarboxylate derivative of tetrathiafulvalene (TTF dicarboxylate) is an excellent example of a ditopic redox-active ligand. nih.govcolab.ws This ligand has been used to construct a variety of coordination polymers with transition metals like copper(II) and manganese(II). nih.govcolab.ws The resulting structures can range from one-dimensional chains to two-dimensional grids, depending on the coordination preferences of the metal ion and the presence of other ancillary ligands. nih.govcolab.ws The redox activity of the TTF unit is retained within these coordination polymers, and the metal coordination can influence the redox potentials of the TTF ligand. nih.govcolab.ws
Table 2: Examples of Coordination Polymers with TTF Dicarboxylate Ligand
| Compound | Metal Ion | Ancillary Ligand | Dimensionality |
| CuL(2,2-bpy) | Copper(II) | 2,2'-bipyridine | 1-D |
| MnL(2,2-bpy) | Manganese(II) | 2,2'-bipyridine | 1-D |
| MnL(4,4-bpy)(H₂O)·CH₃CN | Manganese(II) | 4,4'-bipyridine | 2-D |
| ZnL(4,4-bpy)(H₂O)·CH₃CN | Zinc(II) | 4,4'-bipyridine | 2-D |
Charge Transfer Phenomena in Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. When redox-active ligands like tetrathiafulvalene tetracarboxylate (TTFTC) are used as the organic linkers, the resulting MOFs can exhibit fascinating charge transfer phenomena. nih.gov The incorporation of TTF-based ligands can lead to materials with enhanced electrical conductivity. nih.govtum.de
One strategy to induce charge transfer is the encapsulation of guest molecules within the pores of the MOF. For example, the encapsulation of electron-acceptor molecules like fullerenes (C60) or tetracyanoethylene (B109619) (TCNE) into a TTF-based MOF can lead to charge transfer from the electron-donating TTF units of the framework to the guest molecules. nih.govtum.dechemrxiv.org This host-guest charge transfer can significantly increase the electrical conductivity of the material. nih.govtum.de
Furthermore, intramolecular charge transfer can be engineered within the MOF structure itself. By creating a donor-metal-acceptor (D-M-A) type architecture, it is possible to facilitate charge transfer within the framework. A 3D Cd-based MOF with a TTF-based ligand has been shown to exhibit intramolecular charge transfer, leading to efficient near-infrared photothermal conversion. rsc.org The interaction between π-stacked mixed-valent TTF ligands within a MOF can also enable through-space charge movement, contributing to the material's electrical conductivity. nih.gov
Advanced Materials for Energy and Data Storage
The strategic functionalization of the this compound core has paved the way for a new generation of materials with tailored electronic properties, crucial for advancing energy and data storage technologies.
Conductive Materials and Radical Ion Salts
The development of conductive materials from this compound primarily revolves around its conversion into tetrathiafulvalene (TTF) and its derivatives. TTF is a remarkable organic electron donor, and its ability to form stable radical cations is the cornerstone of its utility in creating conductive materials. The carboxylic acid group on the 1,3-dithiole ring serves as a versatile handle for chemical modification, allowing for the synthesis of functionalized TTF molecules with specific properties.
These functionalized TTF derivatives can form highly conductive radical ion salts. These salts are typically composed of a TTF-based donor molecule and an electron acceptor. Upon charge transfer, the TTF molecules form stacks, and the unpaired electrons on the resulting radical cations can move along these stacks, giving rise to electrical conductivity. The conductivity of these materials is highly dependent on the degree of charge transfer and the packing of the molecules in the crystal lattice.
For instance, the electrochemical oxidation of asymmetrically substituted ethylenedithiodimethyl-tetrathiafulvalene (EDTDM-TTF), a derivative of the 1,3-dithiole family, has led to the preparation of a new series of radical-cation salts with various inorganic anions such as PF₆⁻, Br⁻, ClO₄⁻, HgCl₃⁻, and I⁻. rsc.org The crystal structure of (EDTDM-TTF)₂PF₆ reveals a three-dimensional arrangement that facilitates its conductive properties. rsc.org
Similarly, new radical-cation salts based on tetramethyltetrathiafulvalene (B12092115) (TMTTF) have been synthesized through electrocrystallization with metallacarborane anions. While some of these salts exhibit dielectric properties, others, like (TMTSF)₂[3,3′-Cr(1,2-C₂B₉H₁₁)₂], are narrow-gap semiconductors. researchgate.net The electrical properties of these salts are intricately linked to their crystal structures and the nature of the constituent ions.
The table below summarizes the properties of some radical ion salts derived from TTF and its analogs, showcasing the versatility of the 1,3-dithiole framework in creating conductive materials.
| Donor Molecule | Acceptor/Anion | Stoichiometry | Conductivity (σ) | Reference |
| Tetraphenyltetrathiafulvalene | Iodine | (Ph)₄-TTFI₅ | 10⁻⁶ - 10⁻⁸ Ω⁻¹ cm⁻¹ (pellet) | capes.gov.br |
| Tetramethyltetrathiafulvalene (TMTTF) | [3,3′-Cr(1,2-C₂B₉H₁₁)₂] | 1:1 | Dielectric | researchgate.net |
| Tetramethyltetrathiafulvalene (TMTTF) | [3,3′-Fe(1,2-C₂B₉H₁₁)₂] | 1:1 | Dielectric | researchgate.net |
| Tetramethyltetraselenafulvalene (TMTSF) | [3,3′-Cr(1,2-C₂B₉H₁₁)₂] | 2:1 | 5 × 10⁻³ Ω⁻¹ cm⁻¹ (RT) | researchgate.net |
| Ethylenedithiodimethyl-tetrathiafulvalene (EDTDM-TTF) | PF₆⁻ | 2:1 | - | rsc.org |
Organic Metals and Superconductors
The quest for organic materials that mimic the electronic properties of metals, and even exhibit superconductivity, has been a significant driver in the field of materials science. Derivatives of this compound, particularly tetrathiafulvalene (TTF), have been instrumental in the realization of organic metals. rsc.orgresearchgate.net
Organic metals are charge-transfer salts where the molecular packing and electronic interactions are such that they exhibit metallic conductivity, meaning their conductivity decreases as the temperature is lowered. This is in contrast to semiconductors, where conductivity increases with temperature. The formation of uniform segregated stacks of donor and acceptor molecules is a key structural motif for achieving metallic behavior.
The functionalization of TTF with carboxylic acid groups has been explored to create more complex architectures, such as metal-organic frameworks (MOFs). nih.govrsc.org These materials combine the redox activity of the TTF units with the structural versatility of MOFs. For example, a stable two-dimensional radical hydrogen-bonded metal-organic framework has been constructed using a modified tetrathiafulvalene-tetrabenzoate linker and Cd²⁺ ions, exhibiting an electrical conductivity of 4.1 × 10⁻⁴ S m⁻¹. rsc.org
The pinnacle of conductive organic materials is the achievement of superconductivity, where electrical resistance vanishes completely below a critical temperature (Tc). The first molecular superconductor, [TTF][Ni(dmit)₂]₂, was discovered by Cassoux and co-workers, and it is noteworthy that the dmit ligand (1,3-dithiole-2-thione-4,5-dithiolate) is a derivative of the 1,3-dithiole framework. This discovery opened up a new frontier in materials science, demonstrating that purely organic-based materials could exhibit this remarkable quantum phenomenon.
The development of organic superconductors is a testament to the versatility of the 1,3-dithiole scaffold. By carefully tuning the molecular structure, crystal packing, and electronic interactions, researchers have been able to design and synthesize a range of these exotic materials. While the critical temperatures of most organic superconductors are still very low, the ongoing research in this area, fueled by the synthetic accessibility of precursors like this compound, continues to push the boundaries of what is possible with organic materials.
Future Directions and Emerging Research Avenues
Exploration of New Synthetic Pathways for Complex Architectures
The development of efficient and versatile synthetic methods is crucial for accessing novel 1,3-dithiole-based molecules with intricate and well-defined architectures. Current research focuses on expanding the synthetic toolbox to create more complex and functionalized derivatives.
One promising approach involves the use of cycloaddition reactions to construct the 1,3-dithiole ring system. For instance, the reaction of 1,2-dithiole-3-thiones with various alkynes can lead to the formation of 1,3-dithioles. mdpi.com This method allows for the introduction of diverse substituents onto the dithiole core, enabling the fine-tuning of its electronic and steric properties. Further exploration of different dipolarophiles and catalysts, such as scandium triflate, is expected to enhance the scope and efficiency of these cycloaddition reactions. nih.gov
Another area of active investigation is the development of one-pot synthesis procedures. These methods offer a more streamlined and atom-economical approach to complex molecules. For example, researchers have developed a one-pot synthesis of 4-pyrimidone-2-thioether through a base/acid-mediated condensation of S-alkylisothiourea and β-ketoester, highlighting the potential for creating fused heterocyclic systems containing the 1,3-dithiole motif. acs.org
Furthermore, the synthesis of macrocyclic and cage-like structures containing the 1,3-dithiole unit is a growing area of interest. nsf.gov These complex architectures can exhibit unique host-guest chemistry and have potential applications in areas such as molecular recognition and catalysis. The oxidation of dithiols using iodine has been shown to produce macrocyclic disulfides, and further development of this and other template-driven synthetic strategies could lead to the controlled synthesis of a variety of complex dithiole-containing structures. nsf.gov
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. Advanced spectroscopic techniques are emerging as powerful tools for in-situ analysis of 1,3-dithiole synthesis and related transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with techniques like Signal Amplification By Reversible Exchange (SABRE), allows for the real-time monitoring of reactions even at low concentrations. nih.govnih.gov This has been successfully applied to study azide-alkyne cycloadditions, providing detailed information about the reaction progress and mechanism. nih.govnih.gov The application of such techniques to the synthesis of 1,3-dithiole derivatives could elucidate reaction pathways and help optimize reaction conditions for improved yields and selectivity.
Fluorescence spectroscopy also offers a highly sensitive method for reaction monitoring. The development of "turn-on" fluorescent probes, where a significant increase in fluorescence intensity is observed upon a specific chemical transformation, is a particularly promising strategy. rsc.org For example, probes have been designed where the cleavage or formation of a covalent bond leads to a dramatic change in fluorescence. nih.gov This concept could be adapted to design probes that become fluorescent upon the formation of the 1,3-dithiole ring, providing a direct and continuous readout of the reaction progress.
Modern spectroscopic techniques, in general, are fundamental to characterizing chemical structures, imaging samples, and following the intricate details of chemical reactions. southampton.ac.uk The integration of various spectroscopic methods, such as IR and Raman spectroscopy alongside NMR and fluorescence, can provide a comprehensive picture of the reaction dynamics in the synthesis of 1,3-dithiole-based materials. shu.ac.ukresearchgate.net
Rational Design of Next-Generation Supramolecular Materials
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to construct complex and functional materials from molecular building blocks. 1,3-Dithiole derivatives, with their sulfur atoms capable of engaging in various intermolecular interactions, are excellent candidates for the rational design of novel supramolecular materials.
The formation of charge-transfer adducts between 1,3-dithiole-2-thiones and dihalogen molecules like iodine (I2), iodine monobromide (IBr), and iodine monochloride (ICl) leads to the creation of supramolecular polymers. shu.ac.ukresearchgate.net These materials are held together by a network of non-covalent interactions, including halogen-halogen and sulfur-halogen bonds. shu.ac.ukresearchgate.net The resulting structures can be polymeric in nature, extending in two or three dimensions. shu.ac.ukresearchgate.net By carefully selecting the dithiole derivative and the dihalogen, it is possible to engineer the crystal packing and, consequently, the material's properties.
The principles of rational design can also be applied to create toroidal nanostructures through the self-assembly of specifically designed building blocks. nih.gov By inducing interfacial curvature within the molecules, for instance, by attaching bulky side groups, it is possible to guide their assembly into ring-shaped structures. nih.gov This approach could be utilized with 1,3-dithiole derivatives to construct novel nano-architectures with potential applications in areas like transmembrane channels. nih.gov
Furthermore, the design of stimulus-responsive supramolecular hydrogels based on dipeptides provides a framework for creating materials that can change their properties in response to external stimuli. nih.gov Incorporating 1,3-dithiole units into such systems could lead to new classes of "smart" materials with applications in drug delivery and sensing.
Predictive Modeling for Tailored Electronic and Redox Characteristics
Computational modeling has become an indispensable tool in modern chemistry, enabling the prediction and understanding of molecular properties before their synthesis. For 1,3-dithiole-4-carboxylic acid and its derivatives, predictive modeling is crucial for tailoring their electronic and redox characteristics for specific applications, such as in organic electronics and conducting materials.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful quantum chemical methods used to investigate the electronic structure, photophysical properties, and optoelectronic characteristics of molecules. researchgate.netnih.gov These methods can be used to calculate key parameters like frontier molecular orbital (HOMO-LUMO) energies, absorption spectra, and reorganization energies, which are critical for predicting the performance of materials in organic solar cells and other electronic devices. researchgate.net For example, by computationally screening different end-capped acceptor modifications on a dithieno[2,3-d:2ʹ,3ʹ-dʹ]-benzo[1,2-b:4,5-bʹ]dithiophene (DTBDT) core, researchers can identify promising candidates with enhanced molar absorption and a narrower band gap, leading to potentially higher power conversion efficiencies. researchgate.net
Quantitative Structure-Property Relationship (QSPR) models offer another powerful approach to predict material properties based on their molecular structure. mdpi.com These models use statistical methods to correlate a set of molecular descriptors with a specific property, such as the dielectric constant. mdpi.com By developing robust QSPR models for 1,3-dithiole derivatives, it would be possible to predict their electronic and redox properties for a large number of virtual compounds, thereby accelerating the discovery of new materials with desired characteristics.
Furthermore, computational studies can provide insights into the redox behavior of dithiole derivatives. Cyclic voltammetry experiments, complemented by molecular docking simulations, can be used to assess the antioxidant and free radical scavenging activity of these compounds. tandfonline.com Theoretical calculations can help to understand the underlying mechanisms of their redox activity and guide the design of new derivatives with enhanced antioxidant properties.
Interdisciplinary Research in Materials Science and Organic Synthesis
The future of 1,3-dithiole research lies at the intersection of materials science and organic synthesis. The synergy between these two fields is essential for translating the synthesis of novel molecules into functional materials with real-world applications.
Organic synthesis provides the tools to create a diverse library of 1,3-dithiole derivatives with precisely controlled structures and functionalities. mdpi.comnih.govacs.orgnih.govnih.gov This includes the development of efficient synthetic routes to not only the core this compound but also to more complex architectures incorporating this versatile building block.
Materials science, on the other hand, focuses on understanding the relationship between the structure of a material and its properties, and on engineering materials for specific applications. The unique electronic properties of metal dithiolene complexes, for example, have led to the development of molecular conductors. acs.org The ability of the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand to form conducting salts highlights the potential of these systems in molecular electronics. acs.org
The interplay between these disciplines is evident in the development of supramolecular materials based on 1,3-dithiole derivatives. shu.ac.ukresearchgate.netrsc.org Organic chemists synthesize the molecular components, while materials scientists study their self-assembly into ordered structures and characterize their physical properties. This collaborative approach is crucial for designing materials with tailored electronic, optical, and magnetic properties.
Furthermore, the integration of 1,3-dithiole chemistry with biology and medicine opens up new avenues for research. For instance, the unique redox properties of dithiol-containing compounds are being explored for their potential as anticancer and antimicrobial agents. mdpi.commdpi.com The development of bioorthogonal probes for fluorescence imaging also represents an exciting area where organic synthesis and biological applications converge. rsc.org
Q & A
Q. What are the established synthetic methodologies for 1,3-dithiole-4-carboxylic acid derivatives, and how can reaction conditions be optimized?
A general approach involves coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids for amide bond formation. For example, in analogous thiazolidine-4-carboxylic acid syntheses, Boc-protected intermediates are reacted with amines in dichloromethane (CH₂Cl₂) under inert conditions, followed by Boc deprotection with trifluoroacetic acid (TFA). Reaction times (6–15 hours) and purification via silica gel chromatography (gradient elution with hexane/ethyl acetate) are critical for yield optimization. Monitoring by ¹H NMR and mass spectrometry ensures product integrity .
Table 1: Representative Reaction Conditions for Carboxylic Acid Derivatives
| Reagent System | Solvent | Reaction Time | Yield Range | Purification Method |
|---|---|---|---|---|
| EDCI/HOBt | CH₂Cl₂ | 6–15 hours | 58–76% | Silica chromatography |
| TFA (Boc removal) | CH₂Cl₂ | 1–8 hours | N/A | Neutralization, extraction |
Q. How can X-ray crystallography be applied to determine the structural conformation of this compound?
The SHELX suite (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography. After crystal growth, intensity data collection, and phase determination, SHELXL refines structures against high-resolution data. For sulfur-containing heterocycles like 1,3-dithiole, resolving disulfide bond geometry and ring puckering requires robust refinement strategies, including twinning correction and anisotropic displacement parameter modeling. SHELXPRO facilitates macromolecular interface adjustments if needed .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
General precautions for carboxylic acid derivatives include:
- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation.
- Emergency protocols: Immediate rinsing with water for exposure, followed by medical consultation. Safety data sheets (SDS) for structurally similar compounds (e.g., azetidine-3-carboxylic acid) emphasize proper waste segregation and disposal through certified agencies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing substituted this compound analogs?
Contradictions often arise from dynamic rotational barriers or tautomeric equilibria. Strategies include:
- Variable-temperature NMR to probe conformational exchange.
- High-resolution mass spectrometry (HRMS) coupled with isotopic pattern analysis to confirm molecular formulas.
- Comparative analysis with computational models (DFT calculations) to predict spectral signatures. For example, thiazolidine derivatives with aryl substituents showed resolved splitting in ¹H NMR after optimizing solvent polarity and temperature .
Q. What experimental frameworks are effective for studying structure-activity relationships (SAR) of this compound in drug discovery?
SAR studies require systematic derivatization:
- Core modifications : Introduce substituents at the 2- and 5-positions of the dithiole ring to assess electronic effects.
- Biological assays : Test derivatives for target binding (e.g., enzyme inhibition) using SPR (surface plasmon resonance) or fluorescence polarization.
- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., microsomal assays) and solubility (HPLC-based logP measurements). Analogous thiazolidine-4-carboxylic acid derivatives demonstrated enhanced bioactivity with hydrophobic side chains .
Q. How can researchers address challenges in crystallizing this compound derivatives for structural studies?
Crystallization hurdles (e.g., poor crystal quality) are mitigated by:
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DMSO/water) to induce slow nucleation.
- Co-crystallization : Add co-formers (e.g., nicotinamide) to stabilize lattice packing.
- Cryocooling : Rapid cooling of crystals in liquid nitrogen to reduce disorder. SHELXD’s dual-space algorithms are effective for solving phases in low-symmetry space groups .
Methodological Considerations
- Synthetic reproducibility : Ensure anhydrous conditions for coupling reactions to prevent hydrolysis of activated intermediates.
- Data validation : Cross-validate crystallographic results with spectroscopic data (e.g., compare experimental/predicted IR stretches).
- Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for sulfur-containing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
